2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE
Overview
Description
2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE is a complex organic compound that features a nitrophenyl group attached to a piperazine ring, which is further connected to a phthalonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE typically involves multiple steps. One common approach is the nitration of phenol to produce 4-nitrophenol, which is then reacted with piperazine to form 4-(4-nitrophenyl)piperazine. This intermediate is subsequently reacted with phthalonitrile under specific conditions to yield the final product .
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The nitro groups can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Reduction: The major products would be the corresponding amines.
Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.
Scientific Research Applications
2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The nitrophenyl and piperazine moieties are known to interact with biological macromolecules, influencing their activity .
Comparison with Similar Compounds
4-nitrophenylpiperazine derivatives: These compounds share the nitrophenyl and piperazine moieties and have been studied for their biological activities.
Phthalonitrile derivatives: Compounds with the phthalonitrile group are known for their applications in materials science.
Uniqueness: 2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-nitro-5-[4-(4-nitrophenyl)piperazin-1-yl]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c19-11-13-9-17(18(24(27)28)10-14(13)12-20)22-7-5-21(6-8-22)15-1-3-16(4-2-15)23(25)26/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUUKPBQLFQFBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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